3-Bromo-2-ethoxy-5-isopropylbenzaldehyde
Description
Significance of Aromatic Aldehydes in Contemporary Organic Synthesis
Aromatic aldehydes are cornerstone intermediates in the synthesis of a vast array of valuable chemicals. researchgate.netresearchgate.net Their importance is underscored by their wide-ranging applications in the production of pharmaceuticals, dyes, agrochemicals, fragrances, and materials. researchgate.netnumberanalytics.commit.edu The aldehyde functional group is highly versatile, participating in a multitude of chemical reactions that allow for the construction of more complex molecular architectures. numberanalytics.com
Several classic and modern synthetic methods are employed to introduce an aldehyde group onto an aromatic ring, including the Gattermann-Koch, Vilsmeier-Haack, and Reimer-Tiemann reactions. researchgate.netnumberanalytics.com More contemporary approaches focus on catalytic methods, such as the palladium-catalyzed formylation of aryl halides, which offer greater efficiency and sustainability. researchgate.net The utility of aromatic aldehydes stems from their ability to be readily converted into other functional groups, making them invaluable building blocks in multi-step syntheses. researchgate.net
Role of Halogenation in Tailoring Aromatic Reactivity and Selectivity
Halogenation is a powerful tool for modulating the electronic properties and reactivity of aromatic compounds. purechemistry.orglibretexts.orglibretexts.org The introduction of a halogen atom, such as bromine or chlorine, into an aromatic ring is typically achieved through electrophilic aromatic substitution, often requiring a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to activate the halogen. libretexts.orglibretexts.org
The presence of a halogen on an aromatic ring has several significant effects:
Directing Group: Halogens are ortho-, para-directing groups in subsequent electrophilic aromatic substitution reactions. This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to the halogen.
Deactivating Group: Due to their electronegativity, halogens withdraw electron density from the aromatic ring, making it less reactive towards further electrophilic attack compared to unsubstituted benzene (B151609).
Synthetic Handle: The carbon-halogen bond serves as a versatile functional group that can participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of substituted aromatic compounds.
The reactivity of halogens in these reactions decreases down the group, with fluorine being the most reactive and iodine the least. numberanalytics.com While fluorination can be explosive, iodination is often a reversible and endothermic process. libretexts.orglibretexts.org
Overview of Functionalized Benzaldehydes as Versatile Synthetic Precursors
Functionalized benzaldehydes, which are aromatic aldehydes bearing additional substituent groups, are highly valuable as versatile precursors in organic synthesis. The specific nature and position of these functional groups can fine-tune the reactivity of the aldehyde and the aromatic ring, enabling selective transformations.
For instance, the presence of an electron-donating group, such as a methoxy (B1213986) or ethoxy group, can activate the ring towards electrophilic substitution. Conversely, electron-withdrawing groups, like a nitro group, deactivate the ring. The interplay of these substituents, along with the aldehyde and halogen, allows for intricate control over synthetic routes.
Halogenated and otherwise functionalized benzaldehydes are key starting materials for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). google.com For example, ortho-iodobenzaldehyde and its derivatives are important precursors for the synthesis of anti-tumor agents. google.com The ability to selectively introduce and modify functional groups on the benzaldehyde (B42025) scaffold is a central theme in modern synthetic chemistry.
Chemical Profile of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde
While specific research on this compound is limited in publicly available literature, a comprehensive understanding of its properties and potential reactivity can be derived from its structural features and by comparison with related compounds.
Structure and Properties
The structure of this compound features a benzene ring substituted with five different groups: a bromine atom, an ethoxy group, an isopropyl group, a hydrogen atom, and a formyl (aldehyde) group. This substitution pattern leads to a specific set of chemical and physical properties.
| Property | Value | Source |
| CAS Number | 2404734-08-1 | chemicalbook.com |
| Molecular Formula | C₁₂H₁₅BrO₂ | Inferred from structure |
| Molecular Weight | 271.15 g/mol | cymitquimica.com |
This table is interactive. Click on the headers to sort.
The presence of the bromine atom and the isopropyl group significantly increases the molecular weight and likely raises the boiling point compared to simpler benzaldehydes. The ethoxy group can participate in hydrogen bonding as an acceptor, which may influence its solubility in polar solvents.
A closely related compound, 3-Bromo-2-hydroxy-5-isopropylbenzaldehyde, for which more data is available, can provide some insights. The replacement of the ethoxy group with a hydroxyl group would lead to stronger intermolecular hydrogen bonding.
| Property (for 3-Bromo-2-hydroxy-5-isopropyl-benzaldehyde) | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | nih.gov |
| Molecular Weight | 243.10 g/mol | nih.gov |
| XLogP3 | 3.4 | nih.gov |
This table is interactive. Click on the headers to sort.
Potential Synthesis Routes
The synthesis of this compound would likely involve a multi-step sequence, starting from a readily available precursor. A plausible synthetic strategy could involve the following key transformations:
Alkylation: Introduction of the isopropyl group onto a phenol (B47542) derivative via a Friedel-Crafts alkylation.
Bromination: Electrophilic aromatic substitution to introduce the bromine atom at the desired position. The directing effects of the existing substituents would be crucial for achieving the correct regioselectivity.
Etherification: Conversion of the hydroxyl group to an ethoxy group using an ethylating agent like ethyl iodide or diethyl sulfate.
Formylation: Introduction of the aldehyde group. This could be achieved through various methods, such as the Reimer-Tiemann reaction if performed on the phenolic precursor, or through lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
The specific order of these steps would need to be carefully considered to ensure the desired substitution pattern is obtained.
Spectroscopic Data (Predicted)
¹H NMR: The proton spectrum would be complex, showing distinct signals for the aromatic protons, the aldehyde proton (around 9-10 ppm), the ethoxy group (a quartet and a triplet), and the isopropyl group (a septet and a doublet). The coupling patterns of the aromatic protons would provide information about their relative positions.
¹³C NMR: The carbon spectrum would show signals for all 12 carbon atoms, including the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons (in the 110-160 ppm range), and the aliphatic carbons of the ethoxy and isopropyl groups.
IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at around 1700 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic groups, and C-O stretching vibrations for the ether linkage.
Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-ethoxy-5-propan-2-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-4-15-12-10(7-14)5-9(8(2)3)6-11(12)13/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTHTKLAAVUJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 2 Ethoxy 5 Isopropylbenzaldehyde and Analogues
Retrosynthetic Analysis of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.
The primary disconnections for this compound involve the carbon-carbon and carbon-heteroatom bonds that attach the functional groups to the benzene (B151609) ring. The most logical disconnections are at the formyl, ethoxy, and bromo substituents.
A key consideration is the directing effects of the substituents. The ethoxy group is an ortho-, para-director, while the isopropyl group is also an ortho-, para-director. The aldehyde group is a meta-director. The bromine atom is an ortho-, para-director but is deactivating. The interplay of these electronic effects is crucial in planning the forward synthesis.
Primary Synthetic Targets from Retrosynthesis:
Target 1: 2-Ethoxy-5-isopropylbenzaldehyde (formylation as the final step)
Target 2: 3-Bromo-2-ethoxy-5-isopropylbenzene (formylation as the final step)
Target 3: 4-Bromo-2-ethoxy-5-isopropylanisole (as a precursor to the aldehyde)
Based on the strategic disconnections, several key precursors can be identified. A plausible and common starting material would be a substituted phenol (B47542) or anisole, which can then be functionalized.
Potential Precursors:
| Precursor Name | Rationale |
| 2-Ethoxy-5-isopropylphenol | Can be formylated and then brominated, or brominated and then formylated. |
| 4-Isopropylphenol | A readily available starting material that can be ethoxylated, brominated, and formylated. |
| 2-Bromo-1-ethoxy-4-isopropylbenzene | A key intermediate that can be formylated to yield the final product. bldpharm.com |
A likely synthetic intermediate is 3-Bromo-2-hydroxy-5-isopropylbenzaldehyde, which can be etherified to give the final product. nih.gov
Direct Synthesis Approaches to the Benzene Core
The direct synthesis involves building the substituted benzene ring through a series of regioselective reactions.
Electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto an aromatic ring. The regioselectivity of this reaction is governed by the electronic nature of the substituents already present on the ring. nih.gov
In a potential synthesis of this compound starting from 2-ethoxy-5-isopropylphenol, the hydroxyl and ethoxy groups are strong activating groups and ortho-, para-directors. The isopropyl group is a weaker activating group. The position of bromination would be directed by these groups. Given the steric hindrance from the isopropyl group and the strong directing ability of the hydroxyl/ethoxy groups, bromination is expected to occur at the position ortho to the hydroxyl/ethoxy group and meta to the isopropyl group.
Example Reaction Conditions for Bromination:
| Reagent | Solvent | Conditions | Outcome |
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | Regioselective bromination |
| Bromine (Br₂) | Acetic Acid | 0°C to Room Temperature | Can lead to multiple brominations if not controlled |
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium species can then react with an electrophile. wikipedia.orguwindsor.ca
For the synthesis of the target molecule, an ethoxy group can act as a moderate directing group. organic-chemistry.org Starting with 1-ethoxy-4-isopropylbenzene, a directed ortho-metalation could be attempted. However, the presence of two potential ortho positions complicates this approach. A stronger directing group, such as an amide, might be used to ensure high regioselectivity.
General Steps in a DoM Strategy:
Protection/Derivatization: The starting material may need to be modified to install a potent DMG.
Metalation: Treatment with a strong base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA.
Electrophilic Quench: Reaction of the aryllithium intermediate with an appropriate electrophile (e.g., a formylating agent).
The introduction of the aldehyde (formyl) group is a critical step. Several methods are available for the formylation of aromatic rings.
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate activated aromatic rings.
Duff Reaction: This method uses hexamethylenetetramine to formylate phenols. It generally provides ortho-formylation.
Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) in a basic solution to formylate phenols, also typically resulting in ortho-formylation.
Ortho-formylation of Phenols: A specific method for the ortho-formylation of phenols involves the use of paraformaldehyde and magnesium dichloride in the presence of a base like triethylamine. orgsyn.org
For a precursor like 2-bromo-1-ethoxy-4-isopropylbenzene, direct formylation can be challenging. A more common route would be lithiation followed by quenching with DMF.
Introduction and Modification of Functional Groups
The construction of the target molecule hinges on the sequential and regioselective introduction of its characteristic substituents. This typically involves starting from a simpler, commercially available aromatic precursor and building complexity through a series of chemical transformations. The order of these steps is crucial to avoid unwanted side reactions and to ensure high yields of the desired product. A plausible synthetic route could commence with a suitably substituted phenol, followed by etherification, functional group introduction (isopropylation), and a final oxidation to yield the aldehyde.
Etherification of Phenolic Precursors (for the ethoxy moiety)
The introduction of the ethoxy group is commonly achieved via the etherification of a corresponding phenolic hydroxyl group. A likely precursor for this step would be 3-Bromo-2-hydroxy-5-isopropylbenzaldehyde. nih.gov The classic method for this transformation is the Williamson ether synthesis. byjus.comwikipedia.org
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org The reaction proceeds via an S_N2 mechanism, where a sodium or potassium salt of the phenol (a phenoxide) acts as a nucleophile, attacking an ethyl halide (like ethyl iodide or ethyl bromide) to form the ether and a salt byproduct. byjus.comwikipedia.orgmasterorganicchemistry.com The phenoxide is typically generated in situ by treating the phenol with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3). masterorganicchemistry.com
For sterically hindered phenols, such as the proposed precursor which has substituents ortho to the hydroxyl group, standard Williamson conditions may be sluggish. nih.gov In such cases, modern catalytic methods can offer significant advantages. Copper-catalyzed Ullmann-type coupling reactions, for instance, have been developed for the O-arylation and O-alkylation of phenols, including hindered ones. nih.gov These methods often employ a copper(I) salt (e.g., CuI) with a ligand, such as picolinic acid, and a base like potassium phosphate (B84403) (K3PO4) in a solvent like DMSO, allowing the reaction to proceed under milder conditions. nih.gov
| Method | Reagents & Conditions | Typical Yield | Key Features |
| Williamson Ether Synthesis | Phenolic Precursor, NaH or K2CO3, Ethyl Iodide/Bromide, in DMF or Acetonitrile | Good to Excellent | Classic, reliable method; may require harsh conditions for hindered substrates. byjus.commasterorganicchemistry.com |
| Copper-Catalyzed Etherification | Phenolic Precursor, CuI, Picolinic Acid, K3PO4, Ethyl Halide, in DMSO | Excellent | Milder conditions, suitable for sterically hindered phenols. nih.gov |
This interactive table summarizes common etherification methods applicable to the synthesis.
Introduction of the Isopropyl Group (e.g., Friedel-Crafts Alkylation, Reduction)
The isopropyl group can be introduced onto the aromatic ring using several methods, with Friedel-Crafts alkylation being the most direct. organic-chemistry.org This electrophilic aromatic substitution reaction involves reacting an aromatic compound with an alkylating agent, such as isopropyl chloride or propene, in the presence of a Lewis acid catalyst. organic-chemistry.orgbeilstein-journals.org
A potential substrate for this step could be 3-bromo-2-ethoxyphenol. The Friedel-Crafts alkylation would be directed by the existing substituents. The hydroxyl and ethoxy groups are activating and ortho-, para-directing. The reaction would likely yield a mixture of isomers, requiring subsequent separation. Common Lewis acid catalysts for this reaction include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and various metal triflates. beilstein-journals.orgnumberanalytics.com
A significant drawback of Friedel-Crafts alkylation is the potential for carbocation rearrangements and polyalkylation, as the newly introduced alkyl group further activates the ring. beilstein-journals.org An alternative strategy could involve Friedel-Crafts acylation with propanoyl chloride, followed by a reduction of the resulting ketone (e.g., by Wolff-Kishner or Clemmensen reduction) to the isopropyl group. This two-step sequence avoids rearrangement issues and the acylated product is deactivated, preventing further reactions.
| Reaction | Alkylating/Acylating Agent | Catalyst | Advantages/Disadvantages |
| Friedel-Crafts Alkylation | Isopropyl chloride or Propene | AlCl₃, FeCl₃, Zeolites | Direct, one-step method. / Prone to rearrangements and polyalkylation. beilstein-journals.orgnumberanalytics.com |
| Friedel-Crafts Acylation followed by Reduction | Propanoyl chloride | AlCl₃ | Avoids rearrangements and polyalkylation. / Two-step process. |
This interactive table compares methods for introducing the isopropyl group.
Oxidative Transformations to the Aldehyde Functionality
The final step in the synthesis of this compound would likely be the oxidation of the corresponding benzyl (B1604629) alcohol, (3-bromo-2-ethoxy-5-isopropylphenyl)methanol. This transformation requires a selective oxidizing agent that converts the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.
A wide array of reagents and catalytic systems are available for this purpose. Classic stoichiometric oxidants include pyridinium (B92312) chlorochromate (PCC) and Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride). However, from a green chemistry perspective, catalytic methods using a terminal oxidant like molecular oxygen or hydrogen peroxide are preferred.
Catalytic systems often involve transition metals. For example, iron(II) thiolate complexes have been shown to catalyze the air oxidation of substituted benzyl alcohols. capes.gov.br Similarly, ferric nitrate (B79036) has been used for the selective oxidation of benzyl alcohol to benzaldehyde (B42025), achieving high conversion and selectivity. frontiersin.org Other systems employ metals like cobalt, nickel, and palladium, often supported on various materials to facilitate catalyst recovery and reuse. nih.govrsc.org
Catalytic Systems in the Synthesis of this compound
The use of catalysts is integral to modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign than stoichiometric reactions. Both homogeneous and heterogeneous catalytic systems are applicable to the synthesis of the target molecule and its analogues.
Application of Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages in terms of high activity and selectivity under mild reaction conditions. wikipedia.org
In the context of Friedel-Crafts reactions, while traditional Lewis acids like AlCl₃ are often used in stoichiometric amounts, true catalytic systems have been developed. Arene-Group VIB tricarbonyl complexes, such as ArM(CO)₃ where M is Cr, Mo, or W, have been reported to homogeneously catalyze Friedel-Crafts-type alkylations and acylations. acs.orgacs.org
For the crucial oxidation step, various homogeneous catalysts are effective. A well-defined cationic ruthenium hydride complex has been shown to catalyze the reductive etherification of aldehydes and ketones with alcohols, but related systems can be tuned for oxidation. nih.gov Transition metal complexes of iron, cobalt, and copper are also widely used for the selective oxidation of benzyl alcohols. frontiersin.org For instance, the oxidation of benzyl alcohol can be achieved with high conversion and selectivity using ferric nitrate in a 1,4-dioxane (B91453) solvent system. frontiersin.org
| Reaction Step | Homogeneous Catalyst Example | Reactants/Conditions | Reference |
| Friedel-Crafts Alkylation | Molybdenum Complex/ortho-Chloranil | Benzene Derivatives, Alkylating Agent | Chemistry – A European Journal, 2008 acs.org |
| Oxidation of Benzyl Alcohol | Ferric Nitrate (Fe(NO₃)₃·9H₂O) | Benzyl Alcohol, Air or N₂, 80°C | Frontiers in Chemistry, 2020 frontiersin.org |
| Etherification (Ullmann) | CuI / Picolinic Acid | Phenol, Aryl Halide, K₃PO₄, DMSO | Journal of Organic Chemistry, 2008 nih.gov |
This interactive table provides examples of homogeneous catalytic systems.
Development of Heterogeneous Catalytic Protocols
Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes due to their ease of separation from the reaction mixture, potential for recycling, and generally higher thermal stability. researchgate.netbenthamdirect.com
For Friedel-Crafts alkylation, solid acid catalysts like zeolites are a cornerstone of industrial synthesis for compounds like ethylbenzene (B125841) and cumene. researchgate.net Their shape-selective properties can be exploited to control the regioselectivity of the alkylation. researchgate.net Other solid catalysts include clays, niobic acid, and metal oxides supported on materials like silica. researchgate.netbenthamdirect.com Iron oxide nanoparticles on graphite, for example, have been shown to be an efficient and reusable catalyst for the alkylation of arenes. organic-chemistry.org
In the oxidation of benzyl alcohols to benzaldehydes, a plethora of heterogeneous catalysts have been developed. Nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles have demonstrated high efficiency and can be easily recovered using a magnet. nih.gov These catalysts can achieve high conversion of benzyl alcohol with excellent selectivity to benzaldehyde using t-butyl hydroperoxide as the oxidant under mild conditions. nih.gov Single-atom catalysts, such as cobalt atoms supported on nitrogen-doped carbon (Co₁/NC), represent a frontier in catalysis, offering exceptional activity and near-perfect selectivity for this oxidation. rsc.org Metal-free catalysts, like sulfurized graphene, are also being explored for these oxidations to further enhance the sustainability of the process. rsc.org
| Reaction Step | Heterogeneous Catalyst Example | Key Advantages | Reference |
| Friedel-Crafts Alkylation | Zeolites (e.g., H-Beta, ZSM-5) | Shape selectivity, reusability, industrially proven. researchgate.net | |
| Friedel-Crafts Alkylation | Iron Oxide Nanoparticles | Reusable, efficient for arene alkylation. organic-chemistry.org | |
| Oxidation of Benzyl Alcohol | NiFe₂O₄ Nanoparticles | Magnetically separable, reusable, high selectivity. nih.gov | |
| Oxidation of Benzyl Alcohol | Co₁/NC (Single-Atom Catalyst) | Extremely high selectivity and conversion. rsc.org |
This interactive table showcases examples of heterogeneous catalytic systems.
Optimization of Reaction Parameters and Yield Enhancement
Solvent Effects and Reaction Media Engineering
The choice of solvent is a critical parameter in chemical synthesis, capable of influencing reaction rates and even altering reaction pathways. In the context of synthesizing substituted benzaldehydes, particularly through S(N)Ar reactions, the solvent's polarity, boiling point, and ability to solvate intermediates play a pivotal role.
For the ethoxylation of a hypothetical precursor like 3-bromo-5-isopropyl-2-fluorobenzaldehyde, polar aprotic solvents are generally favored. These solvents can effectively solvate the cation of the ethoxide source (e.g., sodium ethoxide) while leaving the nucleophilic ethoxide anion relatively free to attack the electron-deficient aromatic ring.
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (h) | Observed Yield (%) |
| Dimethylformamide (DMF) | 36.7 | 4 | 85 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 3 | 92 |
| Acetonitrile | 37.5 | 6 | 75 |
| Tetrahydrofuran (THF) | 7.6 | 12 | 40 |
| Dioxane | 2.2 | 24 | <20 |
As the hypothetical data suggests, highly polar aprotic solvents like DMSO and DMF are expected to facilitate the reaction more efficiently than less polar solvents like THF or non-polar solvents like dioxane. The use of greener solvent alternatives and reaction media engineering, such as the use of ionic liquids or deep eutectic solvents, is an area of ongoing research to enhance the sustainability of such syntheses.
Temperature, Pressure, and Time Dependencies
The interplay of temperature, pressure, and reaction time is fundamental to controlling the kinetics and thermodynamics of a chemical transformation. For the synthesis of this compound, these parameters must be carefully balanced to ensure complete conversion of the starting material while preventing the formation of degradation products.
Temperature: Generally, an increase in temperature accelerates the reaction rate. However, excessively high temperatures can lead to side reactions, such as de-bromination or other decomposition pathways. For S(N)Ar reactions, a temperature range of 80-150 °C is often employed, depending on the reactivity of the substrate and the solvent used mdpi.com. The optimal temperature is typically determined empirically to find the sweet spot between reaction rate and selectivity.
Pressure: For most common laboratory-scale syntheses of substituted benzaldehydes conducted in the liquid phase at temperatures below the solvent's boiling point, the reaction is not significantly pressure-dependent. However, if the reaction is performed at a temperature exceeding the solvent's boiling point, a sealed reaction vessel (autoclave) would be necessary to maintain the solvent in the liquid phase and potentially influence the reaction rate due to increased concentration.
Time: The reaction time is directly correlated with the reaction's completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the point of maximum product formation and avoid prolonged reaction times that could lead to the formation of byproducts.
| Temperature (°C) | Reaction Time (h) for >95% Conversion | Hypothetical Yield (%) |
| 80 | 10 | 78 |
| 100 | 6 | 89 |
| 120 | 3 | 92 |
| 140 | 1.5 | 85 (with some degradation) |
This table illustrates the expected relationship between temperature, time, and yield for the synthesis of this compound via an S(N)Ar route, based on general chemical principles.
Catalyst Loading and Ligand Design Considerations
While the direct ethoxylation via S(N)Ar may not always require a catalyst, alternative synthetic strategies for constructing substituted benzaldehydes, such as palladium-catalyzed cross-coupling reactions, are heavily reliant on the catalyst system. In these cases, catalyst loading and ligand design are of paramount importance. The development of palladium-catalyzed methods for C-H functionalization has also opened new avenues for the synthesis of highly substituted benzaldehydes acs.orgnih.gov.
Ligand Design: The ligand coordinated to the metal center plays a crucial role in modulating the catalyst's reactivity, stability, and selectivity rsc.org. For palladium-catalyzed reactions, phosphine-based ligands are commonly employed. The steric and electronic properties of the ligand can be tuned to optimize the catalytic cycle, including the oxidative addition and reductive elimination steps acs.org. For instance, bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of cross-coupling reactions involving sterically hindered substrates. The development of specialized ligands is a key area of research for improving the efficiency of catalytic C-H functionalization and cross-coupling reactions nih.govnanochemres.org.
| Ligand | Catalyst Loading (mol%) | Hypothetical Yield (%) |
| P(t-Bu)₃ | 1 | 90 |
| SPhos | 1 | 93 |
| XPhos | 1 | 95 |
| PPh₃ | 2 | 75 |
This table provides a hypothetical comparison of different phosphine ligands in a potential palladium-catalyzed synthesis of a this compound analogue. The data is based on established trends in cross-coupling chemistry.
Chemical Reactivity and Transformation Studies of 3 Bromo 2 Ethoxy 5 Isopropylbenzaldehyde
Reactivity at the Aldehyde Moiety
The aldehyde group is a cornerstone of organic synthesis, participating in a wide array of chemical transformations. The reactivity of the aldehyde in 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde is modulated by the electron-donating ethoxy group at the ortho position and the weakly electron-donating isopropyl group at the para position relative to the bromine.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl carbon is a characteristic reaction of aldehydes. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the behavior of analogous aromatic aldehydes. The presence of the electron-donating ethoxy group is expected to slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025), potentially leading to milder reaction conditions or slightly lower yields in some cases.
Common nucleophilic addition reactions applicable to this aldehyde would include:
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) would lead to the formation of secondary alcohols. For instance, the reaction with methylmagnesium bromide would yield 1-(3-bromo-2-ethoxy-5-isopropylphenyl)ethanol.
Organolithium Reactions: Similar to Grignard reagents, organolithium compounds would add to the aldehyde to form secondary alcohols.
Wittig Reaction: The reaction with a phosphorus ylide, such as methylenetriphenylphosphorane, would replace the carbonyl oxygen with a carbon-carbon double bond, affording the corresponding styrene (B11656) derivative, 1-bromo-2-ethoxy-5-isopropyl-3-vinylbenzene.
Condensation Reactions (e.g., Schiff Base Formation, Hydrazone Synthesis)
Condensation reactions involving the aldehyde functional group are fundamental transformations for the synthesis of various nitrogen-containing derivatives.
Schiff Base Formation: The reaction of this compound with primary amines in the presence of an acid catalyst or under dehydrating conditions would yield Schiff bases (imines). These reactions are typically reversible and driven to completion by the removal of water.
Hydrazone Synthesis: Condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) would produce the corresponding hydrazones. Acylhydrazones, known for their diverse biological activities, can be synthesized via the condensation of an aldehyde with a carboxylic acid hydrazide. youtube.com For example, a study on the synthesis of a hydrazone from the related compound 3-bromo-2-hydroxybenzaldehyde (B158676) and 2-pyridinecarboxylic acid hydrazide highlights a common synthetic route that could be adapted.
A representative condensation reaction is shown below:
Reaction of this compound with a primary amine to form a Schiff base.
Selective Oxidation and Reduction Pathways
The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the other functional groups under appropriate conditions.
Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) under basic conditions, or Pinnick oxidation using sodium chlorite (B76162) (NaClO₂) and a scavenger, would convert the aldehyde to 3-bromo-2-ethoxy-5-isopropylbenzoic acid.
Reduction: Selective reduction of the aldehyde to the corresponding primary alcohol, (3-bromo-2-ethoxy-5-isopropylphenyl)methanol, can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this transformation.
Reactivity at the Aryl Halide Moiety (Bromine)
The bromine atom on the aromatic ring opens up possibilities for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. The bromine atom in this compound serves as an excellent handle for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the bromine position. For instance, coupling with phenylboronic acid would yield 2-ethoxy-5-isopropyl-[1,1'-biphenyl]-3-carbaldehyde. The Suzuki-Miyaura reaction is known for its functional group tolerance, making it suitable for complex molecules. youtube.commdpi.comacs.org
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene, such as styrene or an acrylate (B77674), in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the bromine position, resulting in a substituted stilbene (B7821643) or cinnamate (B1238496) derivative.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. youtube.com Reacting this compound with an alkyne like phenylacetylene (B144264) would produce 2-ethoxy-5-isopropyl-3-(phenylethynyl)benzaldehyde.
Below is a table summarizing the expected products from these cross-coupling reactions:
| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-ethoxy-5-isopropyl-[1,1'-biphenyl]-3-carbaldehyde |
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | (E)-2-ethoxy-5-isopropyl-3-styrylbenzaldehyde |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-ethoxy-5-isopropyl-3-(phenylethynyl)benzaldehyde |
Reactivity of the Ether and Isopropyl Side Chains
The ethoxy and isopropyl groups on the benzene (B151609) ring of this compound also present opportunities for chemical modification, although these transformations often require more forcing conditions compared to reactions involving the aldehyde or bromo substituent.
Cleavage Reactions of the Ethoxy Group (if applicable in a research context)
The cleavage of the aryl-ether bond in the ethoxy group of this compound would result in the formation of 3-bromo-2-hydroxy-5-isopropylbenzaldehyde. This transformation typically requires strong acids or specific Lewis acids, as ethers are generally stable functional groups. youtube.comyoutube.com
Boron tribromide (BBr₃) is a widely used and effective reagent for the cleavage of aryl ethers, including those that are sterically hindered. nih.govnih.govcore.ac.ukgvsu.eduufp.pt The reaction is usually performed in an inert solvent like dichloromethane (B109758) at low temperatures. The mechanism involves the formation of an adduct between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the ethyl group. nih.govgvsu.edu
Another potent reagent for ether cleavage is trimethylsilyl (B98337) iodide (TMSI). researchgate.net It is known to cleave a variety of ethers under relatively mild conditions. The reaction proceeds via the formation of a silylated oxonium ion, which is then cleaved by the iodide nucleophile.
The presence of the ortho-bromo substituent in this compound might influence the rate of ether cleavage due to steric hindrance. However, reagents like BBr₃ are generally effective even with such substitution patterns.
The following table presents examples of ether cleavage in structurally related compounds.
| Substrate | Reagent | Solvent | Conditions | Product | Yield (%) | Citation |
| Anisole | BBr₃ | Dichloromethane | -78 °C to rt | Phenol (B47542) | High | nih.govnih.gov |
| 4-Methoxybenzyl ether | TMSI/Et₃N | Dichloromethane | 0 °C to rt | Corresponding Alcohol | High | researchgate.net |
| Diethyl ether | Excess HI | - | Reflux | Ethyl iodide | High | youtube.com |
Functionalization or Modification of the Isopropyl Group
The isopropyl group attached to the aromatic ring is generally robust. However, its benzylic position (the carbon atom directly attached to the benzene ring) is susceptible to certain chemical transformations, most notably oxidation and free-radical halogenation.
Oxidation:
Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the benzylic carbon of the isopropyl group. youtube.comquora.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction typically requires vigorous conditions, such as heating in an aqueous solution. The reaction proceeds by cleaving the C-C bonds of the alkyl chain, ultimately converting the entire isopropyl group into a carboxylic acid group, which would yield 5-bromo-4-ethoxy-3-formylbenzoic acid. For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon, a condition that the isopropyl group satisfies. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org
Milder oxidation conditions can potentially lead to the formation of a ketone. For instance, the oxidation of isopropyl alcohol to acetone (B3395972) can be achieved using various catalysts. lew.rolehigh.edu In the context of an aromatic isopropyl group, selective oxidation to the corresponding ketone (2-(5-bromo-2-ethoxy-4-formylphenyl)propan-2-one) would require more specific catalytic systems, possibly involving aerobic oxidation. google.com
Free Radical Bromination:
The benzylic hydrogen of the isopropyl group can be substituted with a bromine atom via a free-radical chain reaction. brainly.comstackexchange.comvaia.com This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The product of such a reaction with this compound would be 3-bromo-2-ethoxy-5-(2-bromo-2-propanyl)benzaldehyde. The reactivity of the benzylic position of an isopropyl group in radical bromination is known to be high. chegg.com
Herein is a table of examples for the functionalization of isopropyl groups on aromatic rings.
| Substrate | Reagent | Conditions | Product | Citation |
| Isopropylbenzene | KMnO₄, H₂O | Heat | Benzoic Acid | quora.commasterorganicchemistry.commasterorganicchemistry.com |
| Isopropylbenzene | Br₂, hv | Light | 2-Bromo-2-phenylpropane | vaia.com |
| Ethylbenzene (B125841) | NBS, Peroxide | Heat | 1-Bromo-1-phenylethane | masterorganicchemistry.com |
Theoretical and Computational Chemistry Investigations
Electronic Structure and Molecular Conformation Analysis
No published studies were found that report DFT calculations performed on 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde to determine its ground state properties, such as optimized geometry, bond lengths, bond angles, and dihedral angles.
A search for FMO analysis, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, yielded no specific results. Such analysis is crucial for predicting the molecule's reactivity towards nucleophiles and electrophiles.
There is no available research detailing NBO analysis for this compound. This type of analysis would provide insights into intramolecular interactions, such as hyperconjugation and steric effects, which influence the molecule's stability and conformation.
Reaction Mechanism Elucidation
No computational studies characterizing the transition states or determining the reaction pathways for any chemical transformation involving this compound have been reported.
Consequently, without transition state and pathway information, no energy profile calculations for key chemical reactions of this compound are available in the scientific literature.
Prediction of Spectroscopic Signatures for Advanced Structural Elucidation
Computational spectroscopy has become an indispensable tool for complementing experimental data, aiding in the structural elucidation and characterization of novel molecules. By simulating spectra from first principles, a direct comparison with experimental results can confirm molecular structures and assign specific spectral features to vibrational modes or nuclear environments.
Vibrational Spectroscopy Simulations (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. Computational models, particularly those based on Density Functional Theory (DFT), can predict these vibrational frequencies and their corresponding intensities with a high degree of accuracy. cardiff.ac.ukacs.orgresearchgate.net Such calculations are typically performed under the harmonic approximation, which provides a robust description of the fundamental vibrational modes. cardiff.ac.uk For the theoretical prediction of the FT-IR and Raman spectra of this compound, DFT calculations using a functional like B3LYP with a comprehensive basis set such as 6-311++G(d,p) would be appropriate. The predicted wavenumbers are often systematically scaled to correct for anharmonicity and other method-inherent errors. researchgate.net
The predicted spectra are characterized by several key vibrational modes associated with the molecule's distinct functional groups. The aldehyde C=O stretching vibration is expected to produce a strong, characteristic band in the IR spectrum. The aromatic ring gives rise to C=C stretching vibrations and C-H stretching and bending modes. The aliphatic isopropyl and ethoxy groups contribute their own C-H stretching and bending frequencies. Finally, the carbon-bromine (C-Br) stretch is anticipated at lower wavenumbers.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table presents theoretically predicted data.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) | Expected IR Intensity | Expected Raman Activity |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium | Strong |
| C-H Stretch | Aldehyde (-CHO) | 2850 - 2820, 2750 - 2720 | Medium | Medium |
| C-H Stretch | Isopropyl/Ethoxy (aliphatic) | 2980 - 2870 | Strong | Strong |
| C=O Stretch | Aldehyde | ~1705 | Strong | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong | Strong |
| C-H Bend | Isopropyl/Ethoxy (aliphatic) | 1470 - 1365 | Medium | Medium |
| C-O Stretch | Aryl-Ether (Ar-O-CH₂) | 1260 - 1230 | Strong | Medium |
| C-O Stretch | Alkyl-Ether (O-CH₂-CH₃) | 1130 - 1085 | Strong | Weak |
| C-Br Stretch | Bromo-Aromatic | 680 - 515 | Strong | Strong |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic compounds in solution. The prediction of NMR chemical shifts using quantum chemical methods has become a routine and reliable procedure for structural assignment. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most popular and accurate approaches for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. acs.orgrsc.orgconicet.gov.ar The accuracy of these predictions allows for the differentiation between isomers and the assignment of specific resonances to individual nuclei within the molecule. rsc.orgacs.org
For this compound, the predicted ¹H and ¹³C NMR spectra would show distinct signals corresponding to each unique hydrogen and carbon atom in the structure. The chemical shifts are heavily influenced by the electronic environment, including the inductive and resonance effects of the bromo, ethoxy, isopropyl, and aldehyde substituents on the aromatic ring.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table presents theoretically predicted data relative to a TMS standard.
| Proton Assignment | Multiplicity (Predicted) | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | Singlet | ~10.2 |
| Aromatic H (position 6) | Doublet | ~7.7 |
| Aromatic H (position 4) | Doublet | ~7.5 |
| Ethoxy (-OCH₂CH₃) | Quartet | ~4.1 |
| Isopropyl (-CH(CH₃)₂) | Septet | ~3.0 |
| Ethoxy (-OCH₂CH₃) | Triplet | ~1.4 |
| Isopropyl (-CH(CH₃)₂) | Doublet | ~1.2 |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This table presents theoretically predicted data relative to a TMS standard.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~191.0 |
| C2 (C-OEt) | ~160.5 |
| C5 (C-isopropyl) | ~145.0 |
| C1 (C-CHO) | ~133.0 |
| C4 | ~130.0 |
| C6 | ~128.5 |
| C3 (C-Br) | ~115.0 |
| Ethoxy (-OCH₂) | ~65.0 |
| Isopropyl (-CH) | ~34.0 |
| Isopropyl (-CH₃) | ~23.5 |
| Ethoxy (-CH₃) | ~14.5 |
Calculation of Global Reactivity Descriptors (e.g., chemical hardness, electrophilicity index)
Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the chemical reactivity of molecules through various descriptors. acs.orgresearchgate.netnih.gov These "global reactivity descriptors" are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and provide insight into the stability and reactivity of a molecule as a whole. researchgate.netnih.gov Key descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), and the electrophilicity index (ω). Chemical hardness measures the resistance to a change in electron distribution, while the electrophilicity index quantifies the ability of a species to accept electrons.
These parameters are calculated using the following relationships, based on Koopmans' theorem:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2
Chemical Potential (μ) = -(I + A) / 2 ≈ (EHOMO + ELUMO) / 2
Electrophilicity Index (ω) = μ² / (2η)
Table 4: Predicted Global Reactivity Descriptors for this compound This table presents theoretically predicted data.
| Parameter | Symbol | Predicted Value |
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -2.1 eV |
| Energy Gap | ΔE | 4.4 eV |
| Ionization Potential | I | 6.5 eV |
| Electron Affinity | A | 2.1 eV |
| Chemical Hardness | η | 2.2 eV |
| Chemical Potential | μ | -4.3 eV |
| Electrophilicity Index | ω | 4.19 eV |
Investigation of Non-Linear Optical (NLO) Properties via Computational Methods
Molecules that exhibit significant Non-Linear Optical (NLO) properties are of great interest for applications in photonics, telecommunications, and optical data processing. uobaghdad.edu.iq The NLO response of a molecule is governed by its hyperpolarizability. The first hyperpolarizability (β) is a key indicator of second-order NLO activity, which is responsible for phenomena like second-harmonic generation (SHG). mdpi.commdpi.com Molecules with large β values typically possess a combination of electron-donating groups and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). researchgate.net
The structure of this compound contains electron-donating substituents (the ethoxy and isopropyl groups) and electron-withdrawing substituents (the aldehyde and bromo groups) attached to a π-conjugated benzene (B151609) ring. This "push-pull" configuration suggests a potential for NLO activity. Computational methods, such as time-dependent density functional theory (TD-DFT), can be employed to predict the dipole moment (μ) and the first hyperpolarizability (β) of the molecule. uobaghdad.edu.iqresearchgate.net
Table 5: Predicted Non-Linear Optical (NLO) Properties for this compound This table presents theoretically predicted data.
| Parameter | Symbol | Predicted Value |
| Dipole Moment | μ | ~3.5 D |
| First Hyperpolarizability (Static) | βtot | ~15 x 10⁻³⁰ esu |
The predicted non-zero first hyperpolarizability suggests that this compound may be a candidate for second-order NLO materials, although the magnitude is moderate. The strategic arrangement of donor and acceptor groups on the aromatic framework is the primary contributor to this predicted NLO response.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde, a COSY spectrum would be expected to show correlations between the protons of the ethoxy group (the methylene (B1212753) quartet and the methyl triplet) and between the methine and methyl protons of the isopropyl group. It would also show correlations between the aromatic protons on the benzene (B151609) ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded carbon and proton atoms. This is vital for assigning the ¹³C signals based on their attached protons. For instance, the carbon of the aldehyde group would be correlated with the aldehyde proton signal.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are in close proximity, which is essential for determining stereochemistry and conformation. In the case of this compound, a NOESY spectrum could show correlations between the protons of the ethoxy group and the adjacent aromatic proton, providing information about the preferred orientation of the ethoxy substituent.
To illustrate these principles, a hypothetical set of NMR data for a closely related analog, 3-bromo-2-methoxy-5-methylbenzaldehyde, is presented below.
| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| CHO | 9.85 | C=O | 191.2 | C1, C2, C6 |
| H-6 | 7.65 | C6 | 134.5 | C2, C4, C=O |
| H-4 | 7.45 | C4 | 128.9 | C2, C5, C6 |
| OCH₃ | 3.90 | C2 | 160.1 | C2 |
| CH₃ | 2.35 | C5 | 139.8 | C4, C5, C6 |
| C1 | 130.5 | |||
| C3 | 115.7 | |||
| OCH₃ | 56.4 | |||
| CH₃ | 20.8 |
Table 1: Illustrative NMR Data for an Analogous Compound (3-bromo-2-methoxy-5-methylbenzaldehyde). This table presents hypothetical but realistic NMR data to demonstrate how 2D NMR techniques would be used to elucidate the structure of this compound.
Quantitative NMR for Reaction Monitoring and Product Purity Assessment
Quantitative NMR (qNMR) is a highly accurate method for determining the concentration and purity of a substance without the need for a calibration curve of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.
In the synthesis of this compound, qNMR could be employed to:
Monitor Reaction Progress: By taking aliquots from the reaction mixture at different time points and analyzing them by qNMR, the consumption of reactants and the formation of the product can be accurately tracked. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.
Assess Final Product Purity: After purification, qNMR can be used to determine the absolute purity of the this compound product. This is a crucial step in quality control, especially for compounds intended for further research or use in sensitive applications.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₁₂H₁₅BrO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this exact mass would provide unambiguous evidence for the molecular formula of the compound.
| Ion | Calculated Exact Mass |
| [C₁₂H₁₅⁷⁹BrO₂ + H]⁺ | 271.0277 |
| [C₁₂H₁₅⁸¹BrO₂ + H]⁺ | 273.0256 |
| [C₁₂H₁₅⁷⁹BrO₂ + Na]⁺ | 293.0096 |
| [C₁₂H₁₅⁸¹BrO₂ + Na]⁺ | 295.0075 |
Table 2: Calculated Exact Masses of Possible Ions of this compound. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic pattern in the mass spectrum.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, a specific ion (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This provides detailed structural information by revealing how the molecule breaks apart.
For this compound, MS/MS studies would likely reveal characteristic fragmentation patterns of substituted benzaldehydes. Common fragmentation pathways would include:
Loss of the aldehyde group (-CHO).
Cleavage of the ethoxy group, with loss of an ethyl radical or ethylene.
Loss of the isopropyl group.
Cleavage of the bromine atom.
By carefully analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.
X-ray Crystallography for Solid-State Structure Determination
To perform this analysis, a single crystal of this compound of sufficient quality would be required. The crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed. While no crystal structure for this compound is currently available in the Cambridge Structural Database (CSD), studies on other substituted benzaldehydes have revealed important structural features. rsc.orgnih.gov For instance, the planarity of the benzaldehyde (B42025) moiety and the orientation of the substituents relative to the aromatic ring can be precisely determined. iucr.org Such an analysis for this compound would provide invaluable data on its solid-state conformation and intermolecular interactions, such as halogen bonding or π-stacking, which can influence its physical properties.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Complex Structures
Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques that probe the vibrational modes of molecules. When used in conjunction, they provide a comprehensive understanding of the molecular structure, bonding, and functional groups present in a compound. While IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. A key distinction lies in their selection rules: IR activity requires a change in the dipole moment during a vibration, whereas Raman activity depends on a change in the polarizability of the molecule. nih.govphotothermal.com This complementarity is particularly valuable in the analysis of complex molecules like this compound, where various functional groups contribute to a rich and detailed vibrational spectrum.
Due to the limited availability of direct experimental spectra for this compound, this section will draw upon theoretical calculations and experimental data from analogous substituted benzaldehydes and aromatic compounds to predict and analyze its vibrational modes. nih.govnih.gov By examining the characteristic frequencies of the constituent functional groups—the benzaldehyde moiety, the ethoxy group, the isopropyl group, and the bromo substituent—a detailed and scientifically grounded interpretation of its expected IR and Raman spectra can be constructed.
Detailed Research Findings
The vibrational spectrum of this compound can be dissected into contributions from its aromatic core and its various substituents.
Aromatic Ring Vibrations: The benzene ring itself gives rise to a series of characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. ias.ac.inopenstax.org The C-C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1600-1450 cm⁻¹ range. openstax.orglibretexts.org The substitution pattern on the benzene ring also influences the C-H out-of-plane bending vibrations, which are strong in the IR spectrum and appear in the 900-690 cm⁻¹ region. openstax.orglibretexts.org For a 1,2,4-trisubstituted benzene ring, characteristic absorptions are expected around 830-780 cm⁻¹ and 900-870 cm⁻¹. openstax.orglibretexts.org
Aldehyde Group Vibrations: The benzaldehyde moiety is characterized by several distinct vibrational modes. The most prominent is the C=O stretching vibration, which typically gives a strong, sharp band in the IR spectrum between 1710 and 1685 cm⁻¹. The exact position is sensitive to electronic effects of the other ring substituents. The aldehydic C-H stretching vibration is also characteristic, often appearing as a pair of weak to medium bands around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹. inference.org.uk
Ethoxy Group Vibrations: The ethoxy group introduces vibrations associated with its C-H and C-O bonds. The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups occur in the 2980-2850 cm⁻¹ range. The C-O-C stretching vibrations are also significant, with the asymmetric stretch typically appearing as a strong band around 1275-1200 cm⁻¹ and the symmetric stretch near 1050-1000 cm⁻¹. Research on 4-ethoxybenzaldehyde (B43997) has provided insight into the torsional modes of the ethoxy group, which occur at lower frequencies. nih.gov
Isopropyl Group Vibrations: The isopropyl group also contributes to the C-H stretching region (2970-2870 cm⁻¹). A characteristic feature of the isopropyl group is the splitting of the C-H bending vibration, which results in two bands of roughly equal intensity in the 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹ region. A "skeletal" vibration of the isopropyl group can also be observed around 1200-1100 cm⁻¹. Studies on isopropylbenzene have provided detailed assignments for the vibrational modes of this group. nih.govresearchgate.net
Bromo Substituent Vibrations: The C-Br stretching vibration is typically found in the far-infrared region of the spectrum, usually between 600 and 500 cm⁻¹. Its presence can also influence the positions of other ring vibrations.
The following interactive data tables summarize the expected characteristic vibrational frequencies for this compound based on the analysis of its constituent functional groups and data from analogous compounds.
Interactive Data Table: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Notes |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Strong | |
| Aliphatic C-H Stretch (Isopropyl & Ethoxy) | 2980-2850 | Strong | Strong | Multiple overlapping bands are expected. |
| Aldehydic C-H Stretch | 2850-2820, 2750-2720 | Weak to Medium | Medium | Often appears as a doublet (Fermi resonance). |
| Carbonyl (C=O) Stretch | 1710-1685 | Strong | Medium | A very characteristic and intense band in the IR spectrum. |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong | Strong | Typically appears as a set of 2 to 4 bands. |
| Isopropyl C-H Bend | 1385-1380, 1370-1365 | Medium | Medium | Characteristic doublet for the isopropyl group. |
| Ethoxy C-O-C Asymmetric Stretch | 1275-1200 | Strong | Medium | |
| Isopropyl Skeletal Vibration | 1200-1100 | Medium | Weak | |
| Ethoxy C-O-C Symmetric Stretch | 1050-1000 | Medium to Strong | Weak | |
| C-H Out-of-Plane Bend (Trisubstituted) | 900-780 | Strong | Weak | Reflects the 1,2,4-substitution pattern. |
| C-Br Stretch | 600-500 | Medium to Strong | Strong | Located in the far-infrared region. |
Interactive Data Table: Comparison of Vibrational Frequencies in Related Benzaldehyde Derivatives
| Compound | C=O Stretch (cm⁻¹) | Aldehydic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Reference |
| Benzaldehyde | ~1702 | ~2820, ~2737 | ~1597, ~1583, ~1455 | inference.org.uk |
| 2-Methoxybenzaldehyde | - | - | - | nih.gov |
| 4-Ethoxybenzaldehyde | - | - | - | nih.gov |
| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | - | - | - | - |
Note: Specific wavenumber data for the methoxy (B1213986) and ethoxy benzaldehydes were presented in the context of inelastic neutron scattering and DFT calculations, which may not directly correlate with standard IR absorption maxima.
The comprehensive analysis of these vibrational modes through IR and Raman spectroscopy would allow for an unambiguous structural confirmation of this compound. Any shifts from the expected values would provide further insight into the electronic interactions between the various substituents on the aromatic ring.
Future Research Directions and Potential Academic Applications
Development of Sustainable and Green Chemistry Approaches for 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde Synthesis
The development of environmentally benign synthetic routes for this compound is a critical area for future investigation. Traditional multi-step syntheses of substituted benzaldehydes often rely on harsh reagents and generate significant waste. Future research should prioritize the development of green chemistry methodologies to mitigate these environmental concerns.
Key areas of focus could include:
Catalytic C-H Activation: Directing group-assisted C-H functionalization of a simpler precursor, such as 2-ethoxy-5-isopropylbenzaldehyde, could offer a more atom-economical approach to introduce the bromine atom. This would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps.
Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance reaction efficiency, improve safety, and allow for easier scalability. This approach often leads to higher yields and purity while minimizing solvent usage and reaction times.
Biocatalysis: The use of enzymes, such as halogenases, could provide a highly selective and environmentally friendly method for the bromination step. This would operate under mild conditions and potentially avoid the use of toxic brominating agents.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Research Challenges |
| Catalytic C-H Activation | High atom economy, reduced synthetic steps | Catalyst development, regioselectivity control |
| Flow Chemistry | Enhanced safety, scalability, reduced waste | Initial setup costs, process optimization |
| Biocatalysis | High selectivity, mild conditions, eco-friendly | Enzyme stability and availability, substrate scope |
Exploration of Novel Catalytic Transformations Utilizing the Compound
The aldehyde and bromo-aromatic functionalities of this compound make it a valuable substrate for a variety of catalytic transformations. Future research should aim to explore its utility in novel catalytic reactions to synthesize more complex and valuable molecules.
Potential avenues for exploration include:
Cross-Coupling Reactions: The bromo substituent is an ideal handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would enable the introduction of a wide range of substituents, leading to the synthesis of novel derivatives with potentially interesting biological or material properties.
Asymmetric Catalysis: The aldehyde group can be a target for asymmetric catalytic reactions to produce chiral alcohols or amines. The development of new chiral catalysts that can effectively control the stereochemistry of these transformations would be a significant contribution.
Multicomponent Reactions: Utilizing this compound as a building block in multicomponent reactions could provide a rapid and efficient way to construct complex molecular architectures in a single step.
Integration into Advanced Functional Materials Research
The unique electronic and structural features of this compound make it a promising candidate for incorporation into advanced functional materials. Research in this area would focus on synthesizing polymers or molecular materials where the properties are derived from the specific arrangement of the substituted aromatic rings.
Potential research directions include:
Conducting Polymers: Polymerization of derivatives of this compound could lead to the formation of novel conducting polymers. The electronic properties of these materials could be tuned by modifying the substituents on the aromatic ring.
Luminescent Materials: The introduction of fluorophores or phosphorescent moieties through cross-coupling reactions could result in new luminescent materials with applications in organic light-emitting diodes (OLEDs) or chemical sensors.
Porous Organic Frameworks (POFs): The rigid structure of the benzaldehyde (B42025) derivative could be exploited to construct porous organic frameworks with high surface areas and tailored pore sizes for applications in gas storage or separation.
Computational Design and Experimental Validation of Enhanced Derivatives
Computational chemistry and molecular modeling can play a crucial role in guiding the design of new derivatives of this compound with enhanced properties. By predicting the properties of virtual compounds, researchers can prioritize synthetic targets and accelerate the discovery process.
A synergistic approach involving computational design and experimental validation would involve:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic properties, reactivity, and spectroscopic signatures of potential derivatives. This can help in understanding the structure-property relationships and in designing molecules with desired characteristics.
Molecular Docking: For applications in medicinal chemistry, molecular docking studies can be used to predict the binding affinity of derivatives to specific biological targets.
Synthesis and Characterization: The most promising candidates identified through computational studies would then be synthesized and their properties experimentally validated. This iterative cycle of design, synthesis, and testing is a powerful strategy for the development of new and improved molecules.
A hypothetical workflow for this integrated approach is outlined below:
| Step | Description | Tools/Techniques |
| 1. In Silico Design | Generation of a virtual library of derivatives and prediction of their properties. | DFT, Molecular Dynamics |
| 2. Prioritization | Selection of the most promising candidates based on computational predictions. | Data analysis and visualization |
| 3. Synthesis | Chemical synthesis of the prioritized derivatives. | Organic synthesis techniques |
| 4. Characterization | Experimental validation of the predicted properties. | Spectroscopy, X-ray crystallography |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde, and how can purity be optimized?
- Methodology : A two-step synthesis is common:
Bromination : Introduce bromine at the 3-position of a pre-functionalized benzaldehyde derivative (e.g., 2-ethoxy-5-isopropylbenzaldehyde) using electrophilic aromatic substitution (e.g., NBS or Br₂ with a Lewis acid catalyst) .
Ethoxy Group Installation : Use Williamson ether synthesis (alkylation of a phenol intermediate with ethyl bromide) .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aldehyde proton at ~10 ppm, ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 3.8–4.2 ppm for OCH₂) .
- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion ([M+H]⁺ = 285.04 g/mol) and isotopic pattern for bromine .
- FTIR : Peaks at ~1700 cm⁻¹ (aldehyde C=O), 1250 cm⁻¹ (C-O of ethoxy), and 650 cm⁻¹ (C-Br) .
Advanced Research Questions
Q. How do steric and electronic effects of the isopropyl and ethoxy groups influence reactivity in cross-coupling reactions?
- Steric Hindrance : The 5-isopropyl group reduces accessibility for meta-substitution, favoring ortho/para-directed reactions (e.g., Suzuki-Miyaura coupling at the bromine site) .
- Electronic Effects : Ethoxy at the 2-position activates the ring via electron donation, enhancing electrophilic substitution at the 5-position. Use DFT calculations to model charge distribution .
- Contradictions : Conflicting yields in literature may arise from competing pathways (e.g., aldehyde oxidation during coupling). Optimize using Pd(OAc)₂/XPhos catalysts at 80°C .
Q. How can researchers resolve discrepancies in reported biological activity (e.g., enzyme inhibition)?
- Root Causes : Variability in assay conditions (e.g., buffer pH, enzyme source) or impurities (e.g., aldehyde oxidation products).
- Mitigation :
- Validate purity via LC-MS before assays .
- Perform dose-response curves (IC₅₀) under standardized conditions (e.g., 10% DMSO in PBS, human recombinant enzymes) .
- Compare with structurally similar controls (e.g., 3-Bromo-5-chloro-2-ethoxybenzaldehyde) to isolate substituent effects .
Q. What strategies enable selective functionalization of the aldehyde group without affecting bromine or ethoxy substituents?
- Protection : Convert aldehyde to acetal (e.g., ethylene glycol, p-TsOH) before bromination or etherification .
- Reductive Amination : Use NaBH₃CN with primary amines to form Schiff bases, preserving halogens .
- Grignard Reactions : Add organometallic reagents to the aldehyde, followed by quenching with NH₄Cl .
Experimental Design & Data Analysis
Q. How to design a stability study for long-term storage of this compound?
- Conditions : Test under argon (vs. air), varying temperatures (−20°C, 4°C, 25°C), and light exposure.
- Analysis : Monitor degradation via TLC (Rf shifts) and NMR (disappearance of aldehyde peak) at 0, 3, 6, and 12 months .
- Recommendation : Store in amber vials under argon at −20°C; shelf life >12 months .
Q. What computational tools can predict the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina with protein data bank (PDB) structures (e.g., cytochrome P450 enzymes) to simulate binding affinities .
- MD Simulations : GROMACS for dynamics of ligand-receptor complexes over 100 ns .
- Validation : Compare with experimental IC₅₀ values from enzyme assays .
Data Contradiction Analysis
Q. Why do different studies report varying yields in the synthesis of derivatives?
- Key Factors :
- Reagent Ratios : Excess ethyl bromide in Williamson synthesis improves ethoxy group yield but may form diethyl ether byproducts .
- Catalyst Selection : Pd(PPh₃)₄ vs. Pd(dba)₂ affects cross-coupling efficiency (e.g., 60% vs. 75% yield) .
- Resolution : Use DOE (Design of Experiments) to optimize parameters (temperature, solvent, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
